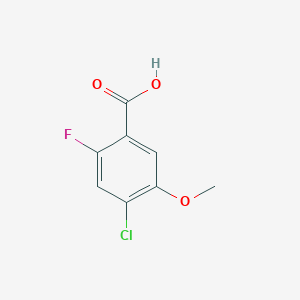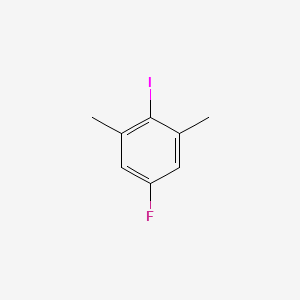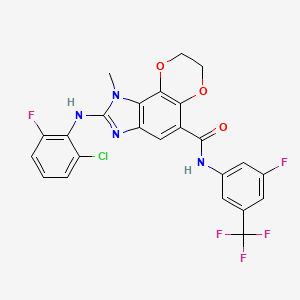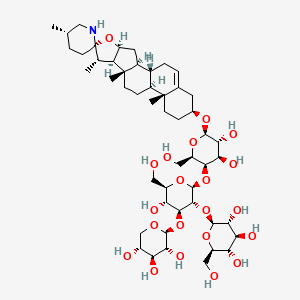
dehydrotomatine
Vue d'ensemble
Description
Dehydrotomatine is a steroidal glycoalkaloid (SGA). It accumulates in the mature green fruits, leaves, and flowers of tomatoes (Solanum lycopersicum) and functions as a defensive compound against pathogens and predators. SGAs show toxic effects on fungi, bacteria, insects, and animals .
Molecular Structure Analysis
Dehydrotomatine has a complex molecular structure. It has identical molecular weights, tetrasaccharide side chains, and MS and MS/MS fragmentation patterns to α-tomatine .Chemical Reactions Analysis
Dehydrotomatine is involved in various chemical reactions. For instance, it is converted to α-tomatine in tomato. This conversion involves several steps including C3 oxidation, isomerization, C5 reduction, and C3 reduction .Physical And Chemical Properties Analysis
Dehydrotomatine has a molecular weight of 1032.17 and its formula is C50H81NO21 . More detailed physical and chemical properties may be found in the Certificate of Analysis provided by suppliers .Applications De Recherche Scientifique
Health Benefits
Dehydrotomatine, along with its isomers, is found in tomatoes and tomato leaves . These compounds are associated with various health benefits . The significance of these health benefits is widely reported .
Cancer Research
Dehydrotomatine has been shown to inhibit growth in a number of human cancer cell lines . This makes it a potential candidate for further research in cancer treatment .
Cholesterol Regulation
An in vivo study of the glycoalkaloids effects on rats showed that dietary α-tomatine binds cholesterol . This suggests that Dehydrotomatine could play a role in cholesterol regulation .
Cell Monolayer Integrity
Research has been conducted on the effect of tomatine on gene expression and cell monolayer integrity in Caco-2 . This could have implications for understanding the risk-benefit effect of the glycoalkaloid tomatine .
Gene Expression
Tomatine, which is closely related to Dehydrotomatine, has been studied for its effects on gene expression . This research could potentially extend to Dehydrotomatine .
Immune System
Research suggests that concentrations <20 µg/mL of tomatine, either undigested or in vitro digested, do not compromise the viability of Caco-2 cells and stimulate cytokine expression . This indicates that Dehydrotomatine could have potential applications in immune system research .
Mécanisme D'action
Target of Action
Dehydrotomatine, a steroidal glycoalkaloid (SGA), primarily targets bacteria, fungi, insects, and animals . It is found in mature green fruits, leaves, and flowers of tomatoes and functions as a defensive compound against these pathogens and predators .
Mode of Action
It is known to inhibit the growth of certain strains of protozoan parasites, bacteria, and fungi . It is suggested that dehydrotomatine interacts with its targets, leading to their growth inhibition .
Biochemical Pathways
Dehydrotomatine is involved in the α-tomatine biosynthesis pathway in tomatoes . A key enzyme, Sl3βHSD1, catalyzes the C3 oxidation of dehydrotomatidine (a precursor of dehydrotomatine) to form tomatid-4-en-3-one and also catalyzes the NADH-dependent C3 reduction of a 3-ketosteroid (tomatid-3-one) to form tomatidine . This conversion process is crucial in the biosynthesis of α-tomatine .
Pharmacokinetics
It is known that dehydrotomatine is present in commercial tomatine preparations and those extracted from green tomatoes and tomato leaves .
Result of Action
Action Environment
The action of dehydrotomatine can be influenced by environmental factors. For instance, the concentration of dehydrotomatine in tomato plants can vary depending on the maturity of the plant parts. It has been observed that leaves, stems, and immature green tomato peels and fruit, all containing tomatine, were more effective as inhibitors than those prepared from yellow and red tomato peels which lack tomatine .
Orientations Futures
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h5,20-21,23-47,51-63H,6-19H2,1-4H3/t20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMOGFTUZUEFHY-SIUCFGLGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81NO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317151 | |
| Record name | Dehydrotomatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrotomatine | |
CAS RN |
157604-98-3 | |
| Record name | Dehydrotomatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157604-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrotomatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: Dehydrotomatine has a molecular formula of C50H83NO21 and a molecular weight of 1034.2 g/mol. [, , ]
A: Dehydrotomatine and α-tomatine share the same tetrasaccharide side chain (lycotetraose) attached to a steroidal aglycone. The key difference lies in the aglycone structure: dehydrotomatine possesses a double bond between carbon atoms 5 and 6 in its aglycone (tomatidenol), while α-tomatine's aglycone (tomatidine) lacks this double bond. [, , , , ]
A: Various techniques are used to characterize dehydrotomatine, including:* High-performance liquid chromatography (HPLC) [, , , ]* Mass spectrometry (MS) [, , , ] * Tandem mass spectrometry (MS/MS) [, ]* Nuclear Magnetic Resonance (NMR) []* Gas Chromatography-Mass Spectrometry (GC-MS) []
A: Dehydrotomatine biosynthesis in tomato plants follows a complex pathway involving multiple enzymatic steps. The process begins with cholesterol and ultimately leads to the formation of dehydrotomatidine, the aglycone of dehydrotomatine. This aglycone is then glycosylated with a tetrasaccharide moiety to form dehydrotomatine. [, , , ]
A: Research suggests that the biosynthesis of these glycoalkaloids might be under separate genetic control. This is supported by the observation that the ratio of α-tomatine to dehydrotomatine varies significantly across different tomato plant tissues. []
A: Dehydrotomatine is present in various parts of the tomato plant, including fruits (both green and red), leaves, and other vegetative tissues. [, , , , ]
A: While research on dehydrotomatine is ongoing, some studies suggest it may possess the following biological activities:* Antitumor Potential: Studies have shown that dehydrotomatine, in combination with α-tomatine, exhibits cytotoxic effects against various cancer cell lines in vitro, including breast, colon, liver, and stomach cancer cells. [, , ]* Antihypertensive Effects: Dehydrotomatine found in green tomato extracts, along with other bioactive compounds, has been associated with reduced blood pressure in spontaneously hypertensive rats. []* Anti-fungal activity: Research suggests that dehydrotomatine, along with α-tomatine, might contribute to the plant's defense mechanisms against fungal pathogens. []
A: The biological activities exhibited by dehydrotomatine suggest potential applications in various fields:* Medicine: Its antitumor and antihypertensive properties warrant further investigation for potential use in developing novel therapeutic agents. [, , ]* Agriculture: Understanding the role of dehydrotomatine in plant defense mechanisms could contribute to developing pest-resistant tomato varieties. [, ]
A: Dehydrotomatine belongs to the glycoalkaloid family, some members of which can be toxic to humans at high concentrations. While dehydrotomatine is found in tomatoes, its levels are generally low, especially in ripe fruits. [] Further research is needed to fully understand the potential toxicity of dehydrotomatine in humans, particularly at high concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



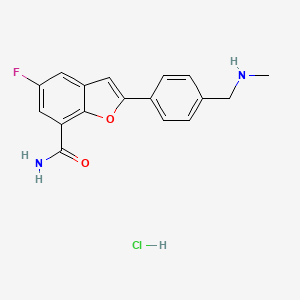
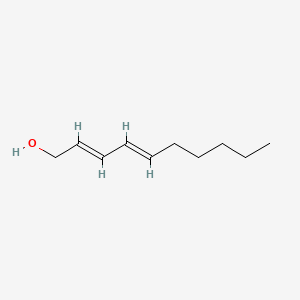

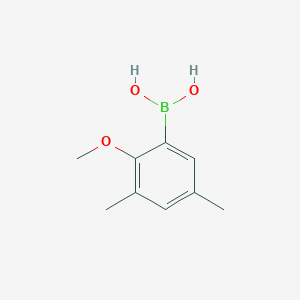
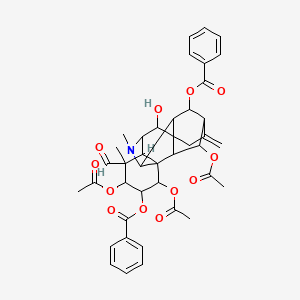
![(3'S,5'R)-6-bromo-4'-methoxy-3',5'-dimethylspiro[3H-indene-2,1'-cyclohexane]-1-one](/img/structure/B3028013.png)
![4,8-Bis[5-[3-(trifluoromethoxy)phenyl]-2-thienyl]-6,6-didehydro-2H-2-thia-6-thia(IV)-1,3,5,7-tetraaza-s-indacene](/img/structure/B3028016.png)
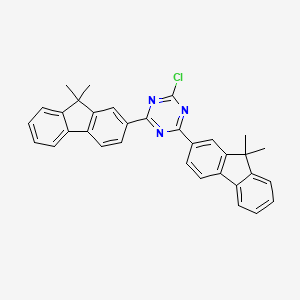
![7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B3028020.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
![(R)-8-((4-(Trifluoromethyl)phenyl)sulfonyl)hexahydropyrazino[2,1-C][1,4]oxazin-4(3H)-one](/img/structure/B3028022.png)
